molecular formula C18H29N5O3S B2684232 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 672270-07-4

7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2684232
CAS No.: 672270-07-4
M. Wt: 395.52
InChI Key: AARJGOWJKHEQMW-UHFFFAOYSA-N
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Description

7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with hexyl, methyl, and morpholinoethylthio groups. The presence of these substituents imparts distinct chemical and biological properties to the molecule, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Alkylation: The purine core is alkylated using hexyl bromide in the presence of a strong base such as sodium hydride (NaH) to introduce the hexyl group.

    Methylation: The methyl group is introduced via methyl iodide (CH3I) under basic conditions.

    Thioether Formation: The morpholinoethylthio group is introduced through a nucleophilic substitution reaction. This involves reacting the purine derivative with 2-chloroethyl morpholine in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the morpholinoethylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the purine core or the substituents, potentially altering the electronic properties of the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. Its structural similarity to naturally occurring purines makes it a candidate for interacting with biological macromolecules, such as enzymes and nucleic acids.

Medicine

In medicine, research focuses on its potential therapeutic applications. The compound’s ability to modulate biological pathways suggests it could be developed as a drug candidate for treating various diseases, including cancer and infectious diseases.

Industry

Industrially, the compound’s unique properties may be harnessed in the development of new materials, such as polymers and coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit enzymes involved in DNA replication, thereby exerting cytotoxic effects on rapidly dividing cells.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.

Uniqueness

Compared to these compounds, 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hexyl and morpholinoethylthio groups are not commonly found in other purine derivatives, making it a valuable molecule for exploring new scientific and industrial applications.

Properties

IUPAC Name

7-hexyl-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O3S/c1-3-4-5-6-7-23-14-15(21(2)17(25)20-16(14)24)19-18(23)27-13-10-22-8-11-26-12-9-22/h3-13H2,1-2H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARJGOWJKHEQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1SCCN3CCOCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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